molecular formula C12H15NO3 B172550 cis-Benzyl 3-hydroxycyclobutylcarbamate CAS No. 130396-60-0

cis-Benzyl 3-hydroxycyclobutylcarbamate

Cat. No. B172550
M. Wt: 221.25 g/mol
InChI Key: BCFMGQOQYWGLIL-UHFFFAOYSA-N
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Description

“Cis-Benzyl 3-hydroxycyclobutylcarbamate” is a chemical compound with the IUPAC name benzyl ((1s,3s)-3-hydroxycyclobutyl)carbamate . It is used in scientific research and has intriguing properties, making it suitable for various applications such as drug development, polymer synthesis, and catalysis.


Molecular Structure Analysis

The molecular formula of cis-Benzyl 3-hydroxycyclobutylcarbamate is C12H15NO3 . The InChI code is 1S/C12H15NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)/t10-,11+ . The molecular weight is 221.26 .


Physical And Chemical Properties Analysis

Cis-Benzyl 3-hydroxycyclobutylcarbamate is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Analytical Chemistry Applications : A study by Arrebola et al. (1999) developed a method for the determination of various pyrethroid metabolites in human urine, which includes compounds structurally related to cis-Benzyl 3-hydroxycyclobutylcarbamate. The methodology involved solid-phase extraction and gas chromatography-tandem mass spectrometry, demonstrating its application in the analysis of environmental and biological samples [Arrebola et al., 1999].

  • Organic Synthesis and Drug Design : Leemans et al. (2010) reported the synthesis of 3,4-fused bicyclic β-lactams, which are structurally related to cis-Benzyl 3-hydroxycyclobutylcarbamate. These compounds were transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates, highlighting their potential in the field of drug design and synthesis [Leemans et al., 2010].

  • Catalysis Research : Research by Saigo et al. (1979) explored the use of compounds related to cis-Benzyl 3-hydroxycyclobutylcarbamate as chiral phase transfer catalysts in enantioselective alkylation. This study contributes to the development of asymmetric synthesis techniques in catalysis [Saigo et al., 1979].

  • Environmental Biochemistry : Axcell and Geary (1975) studied a soluble enzyme system from Pseudomonas, which oxidizes benzene to a compound similar to cis-Benzyl 3-hydroxycyclobutylcarbamate. This research contributes to understanding the microbial degradation of environmental pollutants [Axcell and Geary, 1975].

  • Medicinal Chemistry and Antitubercular Agents : Cheng et al. (2019) discovered that (3-benzyl-5-hydroxyphenyl)carbamates, structurally related to cis-Benzyl 3-hydroxycyclobutylcarbamate, exhibit potent inhibitory activity against various strains of M. tuberculosis. This suggests its potential application in developing new antitubercular agents [Cheng et al., 2019].

Safety And Hazards

The safety information available indicates that this compound should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured . In case of accidental release, further spillage or leakage should be prevented, and the chemical should not be allowed to enter drains .

properties

IUPAC Name

benzyl N-(3-hydroxycyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFMGQOQYWGLIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599995, DTXSID301173982
Record name Benzyl (3-hydroxycyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Benzyl 3-hydroxycyclobutylcarbamate

CAS RN

130396-60-0, 1403766-86-8
Record name Benzyl (3-hydroxycyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-(Benzyloxycarbonyl)-3-amino-1-cyclobutanone (3.51 g, 16.0 mmol) from Step A was dissolved in 100 mL of THF and the THF solution was cooled to -78° C. with stirring under a nitrogen atmosphere. To the solution was added 17.6 mL (17.6 mmol) of potassium tri-sec-butylborohydride (sold by Aldrich Chemical Company as a 1M solution in THF under the registered trademark K-Selectride®) and stirring was continued for 10 minutes. The reaction mixture was allowed to warm to 0° C. and then quenched with 1.16 mL (1 equivalent) of glacial acetic acid. The reaction mixture was then filtered through Celite filter aid and concentrated in vacuo. The residue (3.1 g) was dissolved in ~10 mL of methylene chloride and purified on a 1.5×45 cm silica gel column eluted @ 5 psi with 250 mL of acetone:hexane (1:2 v/v), followed by 200 mL of acetone:hexane (1:1 v/v) to give 2.22 g (63% yield) of the title compound; MS DCI-NH3M/Z: 222 (M+H)+, 239 (M+NH4)+ ; 1H NMR (CD3OD) δ 1.81 (m, 2H), 2.62 (m, 2H), 3.60 (m, 1H), 3.90 (m, 1H), 5.09 (s, 2H), 7.25-7.40 (m, 5H).
Quantity
3.51 g
Type
reactant
Reaction Step One
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Quantity
100 mL
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solvent
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17.6 mL
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reactant
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solution
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1.16 mL
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Yield
63%

Synthesis routes and methods II

Procedure details

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CCC(C)[BH-](C(C)CC)C(C)CC
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